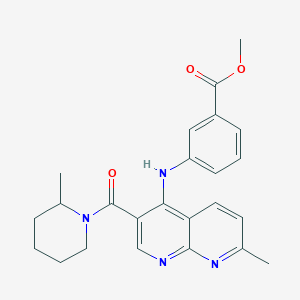

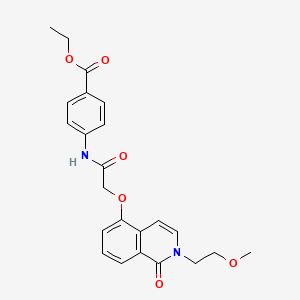

![molecular formula C11H13N3O3S2 B2400791 2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine CAS No. 35267-60-8](/img/structure/B2400791.png)

2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

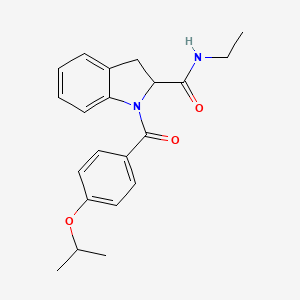

The compound “2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thieno ring, which is a five-membered ring with one sulfur atom. The molecule also contains a morpholino group, which is a six-membered ring containing one nitrogen and one oxygen atom, and a methylsulfonyl group, which consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the thieno ring. The morpholino and methylsulfonyl groups would likely be added in later steps, possibly through nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The pyrimidine and thieno rings would likely contribute to the overall rigidity of the molecule, while the morpholino and methylsulfonyl groups could potentially participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

As a complex organic molecule, “this compound” could potentially undergo a variety of chemical reactions. The pyrimidine ring, for example, is known to participate in a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .科学的研究の応用

Antitumor Activity

2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Many of these compounds exhibit moderate to significant cytotoxic activities, showing high selectivity and potency against certain cell lines such as MDA-MB-231, H460, HT-29, and A549. For instance, compound 15f was identified as particularly potent, demonstrating stronger cytotoxic activities against specific cell lines compared to positive controls like GDC-0941 (Zhu et al., 2012). Additionally, some derivatives bearing chromone moiety were synthesized and found to exhibit moderate cytotoxicity and high selectivity against certain cancer cell lines (Sun et al., 2014).

mTOR Inhibition with Selectivity over PI3K

Certain 2-aryl-4-morpholinothieno[3,2-d]pyrimidines are known PI3K inhibitors and have shown potent inhibition of the homologous enzyme mTOR. Modifications to these compounds have led to the development of highly potent mTOR inhibitors with excellent selectivity over PI3K (Verheijen et al., 2010).

Synthetic Methodologies

Various studies have focused on developing efficient synthetic methodologies for thieno[3,2-d]pyrimidine derivatives. For example, a novel thieno[2,3-d]pyrimidine compound bearing a sulfonylurea moiety was synthesized, showcasing a method for producing these compounds through steps like cyclization and substitution (Chen et al., 2014). Additionally, microwave-assisted synthesis methods have been developed for rapid and efficient production of various 2-amino-4-arylpyrimidine derivatives, which involve a multi-step process including S-alkylation and oxidation (Matloobi & Kappe, 2007).

Chemoselective Reactions

Studies on chemoselective reactions involving 4,6-dichloro-2-(methylsulfonyl)pyrimidine and related electrophiles with amines have been conducted. These reactions demonstrate selective displacement of chloride and sulfone groups under various conditions, contributing to the understanding of reaction mechanisms and selectivity in organic synthesis (Baiazitov et al., 2013).

HIV-1 Replication Inhibitors

A novel class of 2-((phenylsulfonyl)methyl)-thieno[3,2-d]pyrimidine compounds was identified as potent HIV-1 replication inhibitors, representing a serendipitous discovery in the evaluation of triazolothienopyrimidine compounds. This discovery opens new avenues for developing HIV-1 inhibitors (Kim et al., 2014).

将来の方向性

The study of complex organic molecules like “2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine” is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis of this and related compounds, studying their physical and chemical properties, and investigating their biological activity .

特性

IUPAC Name |

4-(2-methylsulfonylthieno[3,2-d]pyrimidin-4-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S2/c1-19(15,16)11-12-8-2-7-18-9(8)10(13-11)14-3-5-17-6-4-14/h2,7H,3-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIOBUYFSZTPKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=C(C(=N1)N3CCOCC3)SC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2400708.png)

![N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide](/img/structure/B2400710.png)

![2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2400715.png)

![1-(3-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2400725.png)